molecular formula C14H10N2O4 B14733092 1,1'-(Ethene-1,1-diyl)bis(4-nitrobenzene) CAS No. 10605-46-6

1,1'-(Ethene-1,1-diyl)bis(4-nitrobenzene)

Cat. No.: B14733092
CAS No.: 10605-46-6
M. Wt: 270.24 g/mol
InChI Key: ZOIKEPJLVPNIEP-UHFFFAOYSA-N
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Description

1,1-Bis(4-nitrophenyl)ethene is an organic compound characterized by the presence of two nitrophenyl groups attached to a central ethene moiety. This compound is notable for its applications in various fields of chemistry and industry due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Bis(4-nitrophenyl)ethene can be synthesized through the reaction of para-nitrotoluene with potassium hydroxide in the presence of a catalytic amount of para-benzoquinone. The reaction is carried out in methanol at low temperatures, typically around 0°C, with continuous stirring and aeration using a fish tank aerator. The reaction mixture is then filtered, and the product is purified through recrystallization from benzene .

Industrial Production Methods

While specific industrial production methods for 1,1-Bis(4-nitrophenyl)ethene are not extensively documented, the laboratory synthesis methods can be scaled up for industrial applications. The use of catalytic quantities of para-benzoquinone and controlled reaction conditions ensures high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(4-nitrophenyl)ethene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Raney Nickel and hydrogen are commonly used for the reduction of nitro groups to amino groups.

    Substitution: Sodium nitrite in polar aprotic solvents like dimethyl sulfoxide (DMSO) is used for nucleophilic substitution reactions.

Major Products Formed

    Reduction: The major product is 1,1-bis(4-aminophenyl)ethene.

    Substitution: The products depend on the specific nucleophile used, but common products include substituted ethene derivatives.

Mechanism of Action

The mechanism of action of 1,1-Bis(4-nitrophenyl)ethene involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Bis(4-nitrophenyl)ethene is unique due to its specific structural arrangement, which allows for diverse chemical reactions and applications in various fields. Its ability to undergo reduction and substitution reactions makes it a versatile compound in organic synthesis and industrial applications.

Properties

CAS No.

10605-46-6

Molecular Formula

C14H10N2O4

Molecular Weight

270.24 g/mol

IUPAC Name

1-nitro-4-[1-(4-nitrophenyl)ethenyl]benzene

InChI

InChI=1S/C14H10N2O4/c1-10(11-2-6-13(7-3-11)15(17)18)12-4-8-14(9-5-12)16(19)20/h2-9H,1H2

InChI Key

ZOIKEPJLVPNIEP-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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